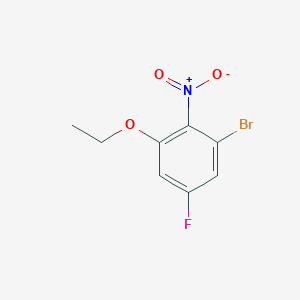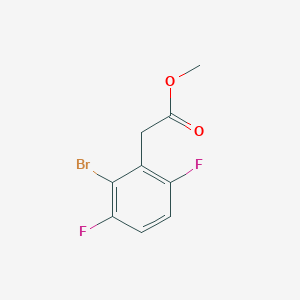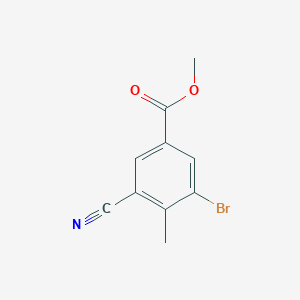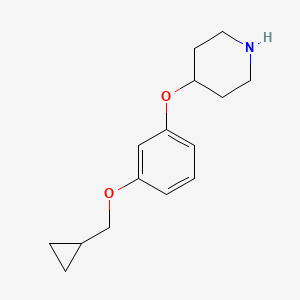
4-(3-Cyclopropylmethoxyphenoxy)-piperidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds would likely involve several steps, including the formation of the piperidine ring, the introduction of the phenoxy group, and the attachment of the cyclopropylmethoxy group . The exact methods would depend on the specific compound and could involve techniques such as catalytic protodeboronation .Molecular Structure Analysis
The molecular structure of these compounds would be determined by the arrangement of these groups around the piperidine ring. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving these compounds would depend on their exact structure. The piperidine ring is known to participate in a variety of reactions, and the other groups could also be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would be influenced by their molecular structure. For example, the presence of the polar phenoxy and methoxy groups could affect their solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Bioactivities
Chemical Synthesis and Biological Activities : The chemical structure of 4-(3-Cyclopropylmethoxyphenoxy)-piperidine and its derivatives has been explored in various studies focusing on their synthesis and potential biological activities. The bis Mannich bases of phenolic chalcones, similar in structure to 4-(3-Cyclopropylmethoxyphenoxy)-piperidine, have been synthesized and evaluated for their cytotoxic and carbonic anhydrase (CA) enzyme inhibitory effects. Such compounds, particularly with halogenated phenolic groups, have shown potential as lead molecules for further anticancer drug candidate developments. The compounds were found to be more selective toward hCA I isoenzyme, indicating potential for further molecular modifications to develop better CA inhibitors (Yamali et al., 2016).
Molecular Structure and Conformation
Elucidation of Bioactive Conformation : Research on the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class, which shares structural similarities with 4-(3-Cyclopropylmethoxyphenoxy)-piperidine, has provided insights into the bioactive conformation of these compounds. The studies have focused on understanding the molecular determinants for receptor recognition, the structural features affecting ligand binding, and the structure-function relationships crucial for their biological activity (Le Bourdonnec et al., 2006).
Spectroscopic and Theoretical Studies : The structural complexities of piperidinium-3-carboxylic acid dichloro-4-nitrophenolate, related to 4-(3-Cyclopropylmethoxyphenoxy)-piperidine, have been characterized by single-crystal X-ray analysis, Raman, and FTIR spectroscopies. These studies provide a detailed understanding of the vibrational spectra, charge delocalization, and hydrogen bonding interactions, contributing to the structural elucidation of related piperidine compounds (Anioła et al., 2016).
Biological and Pharmacological Applications
Contribution to Drug Metabolism : The role of cytochrome P450 2D6 in the metabolism of certain drugs structurally similar to 4-(3-Cyclopropylmethoxyphenoxy)-piperidine has been explored, indicating its contribution to drug disposition and potential implications in drug-drug interactions and toxicity profiles (Segura et al., 2005).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[3-(cyclopropylmethoxy)phenoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-14(17-11-12-4-5-12)10-15(3-1)18-13-6-8-16-9-7-13/h1-3,10,12-13,16H,4-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRILWEWJJSMPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC=C2)OC3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Cyclopropylmethoxy)phenoxy]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




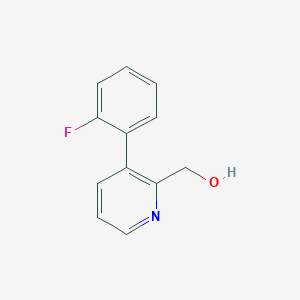
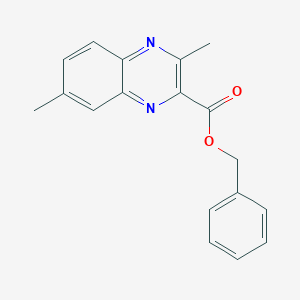
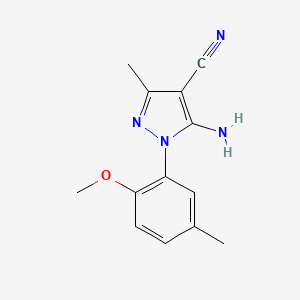

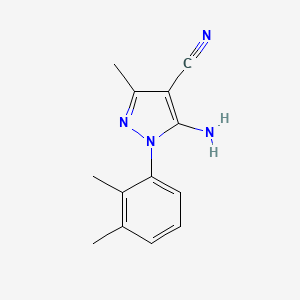
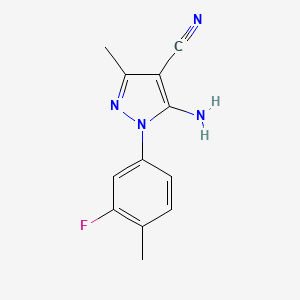
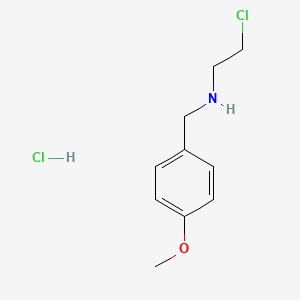

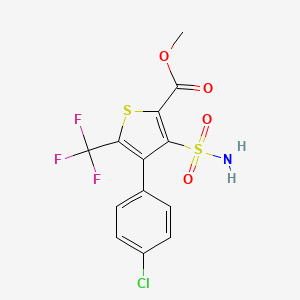
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol](/img/structure/B1415469.png)
